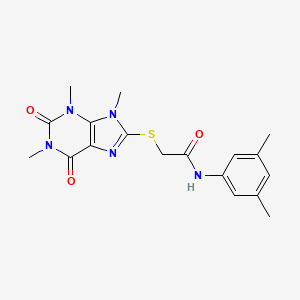
N-(3,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, also known as DMTS, is a synthetic compound that has shown promising results in scientific research. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Antibacterial, Antifungal, and Anthelmintic Activity
Compounds with similar structural features have been synthesized and screened for their biological activities, including antibacterial, antifungal, and anthelmintic effects. For instance, a series of benzyl and sulfonyl derivatives showed significant activity against various microorganisms. These findings underscore the potential of such compounds in developing new antimicrobial agents, particularly in addressing drug-resistant pathogens (Khan et al., 2019).
Molecular Docking and Inhibitory Potential
The synthesis of N-substituted compounds has led to the discovery of molecules with strong antibacterial properties and moderate enzyme inhibitory capabilities. Molecular docking studies of these compounds have revealed their potential as inhibitors of specific proteins, offering a pathway for the development of targeted therapies (Siddiqui et al., 2014).
Environmental Applications
Research on derivatives of similar compounds has also extended into environmental applications, such as the development of fluorescent probes for sensitive detection of carbonyl compounds in water samples. This work is crucial for monitoring environmental pollutants and ensuring water safety (Houdier et al., 2000).
Pharmacological Investigations
Clinical trials of related antibacterial combinations have demonstrated broad-spectrum chemotherapeutic effects, emphasizing the role of such compounds in treating infections caused by resistant pathogens. These studies highlight the potential for developing effective therapeutic agents based on the antibacterial properties of these compounds (Etzel & Wesenberg, 1976).
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-10-6-11(2)8-12(7-10)19-13(24)9-27-17-20-14-15(21(17)3)22(4)18(26)23(5)16(14)25/h6-8H,9H2,1-5H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMBUWOKJPYZFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2410278.png)
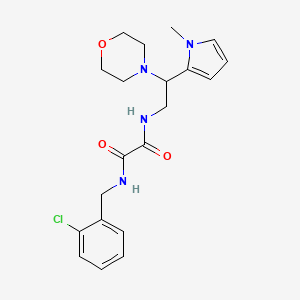
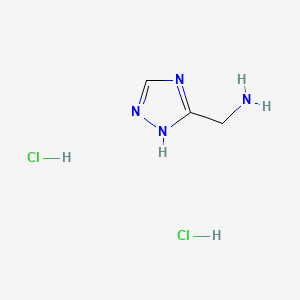

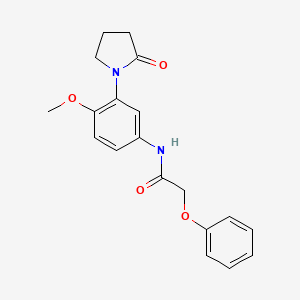
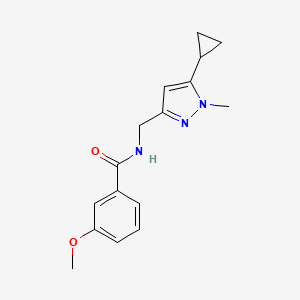
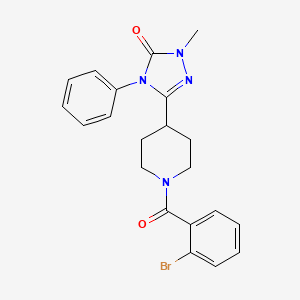

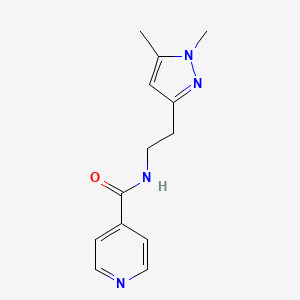
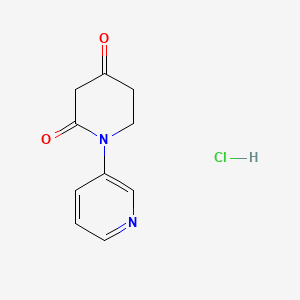

![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2410296.png)
![Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate](/img/structure/B2410299.png)